molecular formula C24H25FO5S B600838 Canagliflozin alpha-Isomer Impurity CAS No. 1589590-87-3

Canagliflozin alpha-Isomer Impurity

Cat. No. B600838
M. Wt: 444.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Canagliflozin alpha-Isomer Impurity, also known as epi-Canagliflozin, is an epimeric impurity of Canagliflozin . Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity .


Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final API .


Molecular Structure Analysis

The molecular formula of Canagliflozin alpha-Isomer Impurity is C24H25FO5S . The molecular weight is 444.53 . The IUPAC name is (2R,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

The separation of Canagliflozin and its isomeric impurities from its other impurities is quite challenging in normal and reverse phase chromatography . UltraPerformance Convergence Chromatography (UPC2) is a separation technique that leverages the unique properties of CO2 at or near its supercritical state .

Scientific Research Applications

1. Structural Characterization and Synthesis

A study by Pachore et al. (2017) focused on identifying, synthesizing, and characterizing various impurities of canagliflozin, including the alpha-isomer impurity. This research is crucial in understanding the chemical nature and properties of canagliflozin and its impurities, which is essential for quality control and drug safety in pharmaceutical manufacturing (Pachore et al., 2017).

2. Analytical and Chromatographic Techniques

Research by Emam and Emam (2022) developed an eco-friendly high-performance chromatographic assay for analyzing canagliflozin and its impurities. This method is vital for detecting and quantifying toxic impurities in pharmaceutical formulations, ensuring drug safety and efficacy (Emam & Emam, 2022).

3. Oxidative Stress Testing and Degradation Studies

Vymyslický et al. (2021) highlighted the use of electrochemical flow cells for oxidative stress testing of canagliflozin. This alternative method provides insights into the stability and degradation of canagliflozin under various conditions, essential for understanding its long-term storage and safety profile (Vymyslický et al., 2021).

4. Pharmacokinetic Profiling

Iqbal et al. (2015) developed a UHPLC-MS/MS assay for the rapid determination of canagliflozin in rat plasma. This study is crucial for pharmacokinetic profiling, providing valuable data on how canagliflozin and its impurities are metabolized and cleared in the body (Iqbal et al., 2015).

properties

IUPAC Name

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canagliflozin alpha-Isomer Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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